molecular formula C12H19NO B262104 (2R)-2-[(4-methylphenyl)methylamino]butan-1-ol

(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol

Cat. No. B262104
M. Wt: 193.28 g/mol
InChI Key: FNVZESNQKGUUGN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol, also known as Dexmedetomidine, is a highly selective α2-adrenergic receptor agonist, primarily used for sedation and analgesia in critical care settings. It has gained popularity due to its ability to provide sedation without respiratory depression, making it a safer alternative to other sedatives.

Mechanism of Action

(2R)-2-[(4-methylphenyl)methylamino]butan-1-oline works by selectively activating α2-adrenergic receptors in the central nervous system. This results in decreased sympathetic tone and increased parasympathetic tone, leading to sedation and analgesia.
Biochemical and Physiological Effects:
(2R)-2-[(4-methylphenyl)methylamino]butan-1-oline has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as to decrease the release of norepinephrine and epinephrine. It has also been shown to have anti-inflammatory effects, as well as to decrease oxidative stress.

Advantages and Limitations for Lab Experiments

(2R)-2-[(4-methylphenyl)methylamino]butan-1-oline has a number of advantages for use in lab experiments. It is highly selective for α2-adrenergic receptors, making it a useful tool for studying the effects of α2-adrenergic receptor activation. It is also relatively safe, with a low risk of respiratory depression. However, it can be expensive, and its effects can be difficult to reverse in the event of an adverse reaction.

Future Directions

There are a number of potential future directions for research on (2R)-2-[(4-methylphenyl)methylamino]butan-1-oline. One area of interest is its potential use in the treatment of pain, particularly in patients with chronic pain. It may also have potential applications in the treatment of anxiety and depression. Additionally, further research is needed to better understand its anti-inflammatory and antioxidant effects, and its potential use in the treatment of inflammatory diseases.

Synthesis Methods

(2R)-2-[(4-methylphenyl)methylamino]butan-1-oline is synthesized through a multi-step process, starting with the reaction of 4-methylbenzyl chloride with 2-amino-1-butanol to form 4-methylphenylmethylamino-1-butanol. This intermediate is then reacted with (R)-2-bromo-2-methylpropionic acid to form the final product, (2R)-2-[(4-methylphenyl)methylamino]butan-1-oline.

Scientific Research Applications

(2R)-2-[(4-methylphenyl)methylamino]butan-1-oline has been extensively studied for its use in sedation and analgesia in critical care settings. It has been shown to provide effective sedation without respiratory depression, making it a safer alternative to other sedatives. It has also been studied for its use in procedural sedation, as well as in the management of delirium in critically ill patients.

properties

Product Name

(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C12H19NO/c1-3-12(9-14)13-8-11-6-4-10(2)5-7-11/h4-7,12-14H,3,8-9H2,1-2H3/t12-/m1/s1

InChI Key

FNVZESNQKGUUGN-GFCCVEGCSA-N

Isomeric SMILES

CC[C@H](CO)NCC1=CC=C(C=C1)C

SMILES

CCC(CO)NCC1=CC=C(C=C1)C

Canonical SMILES

CCC(CO)NCC1=CC=C(C=C1)C

Origin of Product

United States

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